molecular formula C10H13NO2 B1606011 (3-Methyl-benzylamino)-acetic acid CAS No. 501653-60-7

(3-Methyl-benzylamino)-acetic acid

Cat. No. B1606011
M. Wt: 179.22 g/mol
InChI Key: SGXUVYXVOSVNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methylbenzyl alcohol is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as (2-Amino-3-methylphenyl)methanol . This compound may be used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-methylbenzyl alcohol consists of a benzene ring with a methyl group and an amino group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-methylbenzyl alcohol include a melting point of 67-69 °C, a boiling point of 135-145℃ (12 Torr), and a density of 1.126±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Interactions

  • Synthesis of Derivatives : The synthesis of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, which involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid, demonstrates the chemical versatility of related compounds (Hunashal et al., 2014).
  • Acylation and Cyclodehydration : Research on the acylation of benzofuran-, benzothiophene-, and indolyl-3-acetic acid arylamides using acetic anhydride in the presence of perchloric acid highlights another area of application in organic synthesis (Tolkunov et al., 2004).

Pharmaceutical and Biological Research

  • Inhibitor Synthesis : The development of dipeptide mimetics, such as the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, shows the relevance in pharmaceutical research, particularly in the creation of enzyme inhibitors (Lauffer & Mullican, 2002).
  • Photodecarboxylation Studies : Studies on the photodecarboxylation of xanthone acetic acids in aqueous buffer suggest applications in photochemistry and potential pharmaceutical implications (Blake et al., 2006).

Analytical and Biochemical Applications

  • Mass Spectral Analysis : The use of indole-3-acetic acid labeled with (13)C in the benzene ring as an internal standard for quantitative mass spectral analysis of IAA in plants indicates its significance in analytical chemistry (Cohen et al., 1986).
  • Electrophilic Substitution Studies : Research on the electrophilic substitution of 1, 2-benzisothiazol-3-acetic acid adds to the understanding of chemical reactions relevant to organic and pharmaceutical chemistry (Uno & Kurokawa, 1978).

Safety And Hazards

The safety and hazards of 2-Amino-3-methylbenzyl alcohol include hazard statements H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(3-methylphenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-3-2-4-9(5-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXUVYXVOSVNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308782
Record name (3-Methyl-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-benzylamino)-acetic acid

CAS RN

501653-60-7
Record name (3-Methyl-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-benzylamino)-acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Methyl-benzylamino)-acetic acid
Reactant of Route 3
Reactant of Route 3
(3-Methyl-benzylamino)-acetic acid
Reactant of Route 4
Reactant of Route 4
(3-Methyl-benzylamino)-acetic acid
Reactant of Route 5
Reactant of Route 5
(3-Methyl-benzylamino)-acetic acid
Reactant of Route 6
Reactant of Route 6
(3-Methyl-benzylamino)-acetic acid

Citations

For This Compound
1
Citations
KE Sexton, HT Lee, M Massa, J Padia, WC Patt… - Bioorganic & medicinal …, 2003 - Elsevier
Compounds of the general structure A and B were investigated for their activity as lipoprotein(a), [Lp(a)], assembly (coupling) inhibitors. SAR around the amino acid derivatives (…
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.